Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives is detailed in the first paper, where two derivatives of N-Boc piperazine were synthesized and characterized. The ester derivative, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and the hydrazide derivative, tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were confirmed by spectroscopic studies and X-ray diffraction analysis . Although the synthesis of the specific compound of interest is not described, the methodologies used for these derivatives could potentially be adapted for the synthesis of "Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate".
Molecular Structure Analysis
The molecular structure of the related compounds was analyzed using single crystal X-ray diffraction, which revealed that the molecule of the ester derivative is linear in shape, while the hydrazide derivative is L-shaped . These structural insights can be useful when considering the molecular structure of the compound of interest, as the piperazine core may adopt similar conformations.
Chemical Reactions Analysis
The second paper discusses the synthesis of a series of 1-{2-(phthalimido-N-oxy)-ethyl}-4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides, which involves a multistep reaction sequence . This paper provides a reaction pathway that could be relevant when considering the chemical reactions that "this compound" might undergo, particularly in the context of forming quinoxaline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, the characterization of related compounds through FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies, as well as the analysis of intermolecular interactions and crystal packing via Hirshfeld surface analysis and fingerprint plots, can provide a foundation for predicting the properties of "this compound" . The antibacterial and antifungal activities of the synthesized piperazine derivatives also suggest potential biological activities for the compound .
Scientific Research Applications
Antibacterial Properties
Research on derivatives of quinoxaline, which share structural similarities with Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate, highlights their potential in antibacterial applications. These compounds have been shown to exhibit broad-spectrum antibacterial activity, effective against various experimental infections, suggesting their potential use in treating systemic infections (Goueffon et al., 1981).
Anticancer Activity
The synthesis and investigation of certain derivatives containing quinoxaline moieties have demonstrated promising anticancer activities. For example, modifications to the quinoxaline structure have led to compounds with significant inhibitory effects on cancer cell lines, indicating the potential of these derivatives in cancer therapy (Ahmed et al., 2020).
Photophysical Studies
Derivatives of quinoxaline and piperazine have been studied for their photophysical properties, revealing insights into the behavior of the quinoline ring system in various states. Such studies are crucial for understanding the electronic properties of these compounds, which can be applied in the development of photodynamic therapy agents and fluorescent markers (Cuquerella et al., 2006).
Synthesis and Characterization of Complexes
The ability to form complexes with metals highlights another significant application of quinoxaline derivatives. These complexes have been synthesized and characterized, showing varied photoluminescence properties that could be leveraged in the design of new materials for optical applications and sensors (Yu et al., 2006).
HIV-1 Transcription Inhibition
Piperazinyloxoquinoline derivatives, structurally related to the compound , have been identified as potent and selective inhibitors of HIV-1 replication. Such findings underscore the potential of these compounds in the development of novel antiretroviral therapies (Baba et al., 1997).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes . The specific targets and their roles would need further investigation.
Mode of Action
It’s known that similar compounds can inhibit or activate their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects . The exact pathways affected by this compound would need further investigation.
Result of Action
Similar compounds have been known to have various biological activities . The specific effects of this compound would need further investigation.
Action Environment
Factors such as temperature, ph, and presence of other molecules can potentially influence the action of similar compounds
properties
IUPAC Name |
ethyl 4-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-2-32-22(29)24-11-13-25(14-12-24)33(30,31)17-9-7-16(8-10-17)21(28)26-15-20(27)23-18-5-3-4-6-19(18)26/h3-10H,2,11-15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNFHCTYWMFWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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